molecular formula C15H11N5O2S B2626545 N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034570-98-2

N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No.: B2626545
CAS No.: 2034570-98-2
M. Wt: 325.35
InChI Key: WWUGMDNSHAYBBD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling. Common synthetic routes include:

    Formation of the Furan Ring: This can be achieved through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Thiophene Ring: This involves the cyclization of 1,4-diketones with sulfur sources.

    Formation of the Oxadiazole Ring: This is typically synthesized via the reaction of hydrazides with carboxylic acids or their derivatives.

    Formation of the Pyrimidine Ring: This can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new substituents.

Scientific Research Applications

N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways and developing new biochemical tools.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: The compound’s stability and reactivity make it a candidate for various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
  • N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-2-amine

Uniqueness

N-(furan-2-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is unique due to the specific arrangement of its ring systems and the functional groups attached to them

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c1-2-11(21-4-1)6-17-14-12(7-16-9-18-14)15-19-13(20-22-15)10-3-5-23-8-10/h1-5,7-9H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUGMDNSHAYBBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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